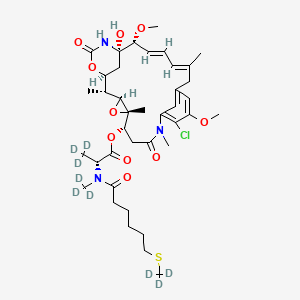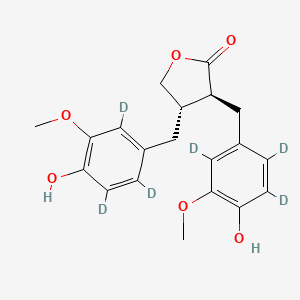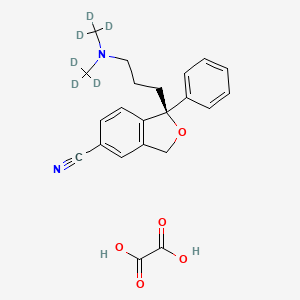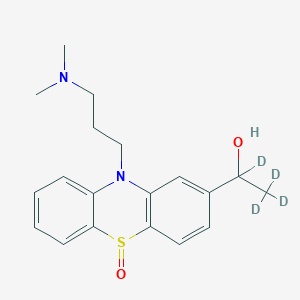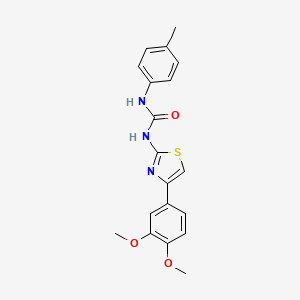
Anticancer agent 37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 37 is a synthetic compound developed for its potent anticancer properties. It has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy. The compound’s unique structure and mechanism of action distinguish it from other anticancer agents, offering potential advantages in terms of efficacy and safety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 37 involves a multi-step process. The initial step typically includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, including halogenation, nitration, and reduction reactions. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol, methanol, and dichloromethane. The final product is subjected to rigorous quality control measures to ensure its consistency and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Anticancer agent 37 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer, including breast, lung, and colon cancer.
Industry: Potentially used in the development of new anticancer drugs and formulations.
Mécanisme D'action
The mechanism of action of Anticancer agent 37 involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound targets specific molecular pathways, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of cell growth. Additionally, it interferes with DNA replication and repair processes, further contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Anthraquinones: Known for their anticancer properties, but often associated with significant side effects.
Thienopyrimidines: Exhibit anticancer activity through kinase inhibition, similar to Anticancer agent 37.
Coumarins: Another class of compounds with anticancer properties, but with different mechanisms of action.
Uniqueness of this compound: this compound stands out due to its unique structure and dual mechanism of action, targeting both signaling pathways and DNA processes. This dual targeting approach enhances its efficacy and reduces the likelihood of resistance development compared to other anticancer agents.
Propriétés
Formule moléculaire |
C19H19N3O3S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)20-18(23)22-19-21-15(11-26-19)13-6-9-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H2,20,21,22,23) |
Clé InChI |
ZOTACLSUTWXWJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)

